1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine
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Overview
Description
1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine is a specialized chemical compound widely used in scientific research. Its unique structure and properties make it valuable in various fields, including drug development and catalysis. The compound’s versatility stems from its ability to participate in diverse chemical reactions, making it a key player in advancing scientific knowledge and technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, bases, and catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential in modifying biological molecules and studying biochemical pathways.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and catalysts, contributing to technological advancements.
Mechanism of Action
The mechanism by which 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine exerts its effects involves its ability to participate in various chemical reactions. The Boc group protects the pyrrolidine nitrogen, allowing selective reactions at other sites. The bromopyridin-3-yloxy moiety can undergo substitution and coupling reactions, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Boc-3-bromopyrrolidine: Another Boc-protected pyrrolidine derivative with a bromine atom at a different position.
1-Boc-4-bromopiperidine: A similar compound with a piperidine ring instead of pyrrolidine.
Uniqueness: 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and complex molecule synthesis.
Properties
IUPAC Name |
tert-butyl 2-[(5-bromopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-6-4-5-12(18)10-20-13-7-11(16)8-17-9-13/h7-9,12H,4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWTVYJDXBMCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120174 |
Source
|
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-65-5 |
Source
|
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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